Sarcandrone A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sarcandrone A is a natural chalcone found in the herbs of Chloranthus spicatus .

Molecular Structure Analysis

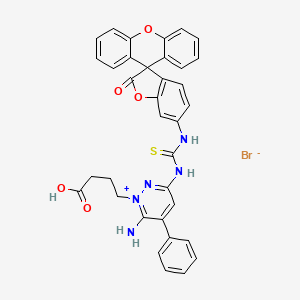

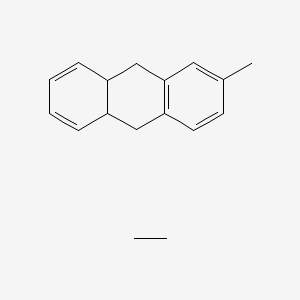

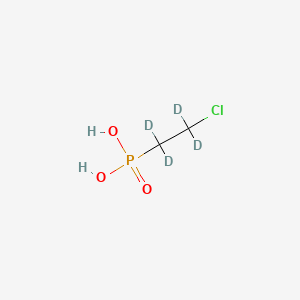

Sarcandrone A has the molecular formula C33H30O8 . The IUPAC name for Sarcandrone A is 1-[2,4-dihydroxy-3-(7-hydroxy-5,8-dimethoxy-2-phenyl-3,4-dihydro-2H-chromen-4-yl)-6-methoxyphenyl]-3-phenylprop-2-en-1-one . The exact mass of Sarcandrone A is 554.19406791 g/mol .

Physical And Chemical Properties Analysis

Sarcandrone A has a molecular weight of 554.6 g/mol. It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 8. It has a Rotatable Bond Count of 8. The Topological Polar Surface Area is 115 Ų .

Aplicaciones Científicas De Investigación

Potential Inhibitor for SARS-CoV-2

“Sarcandrone A” has been identified as a potential inhibitor of spike proteins and ACE2 enzymes for SARS-CoV-2 treatment . This research was conducted using molecular docking in silico approaches, and “Sarcandrone A” was among the top five phytochemical compounds with the best binding energy . This suggests that “Sarcandrone A” could be further explored as an anti-SARS-CoV-2 .

Natural Chalcone

“Sarcandrone A” is a natural chalcone found in the herbs of Chloranthus spicatus . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They exhibit several pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects .

Biflavonoid with a Flavan-Flavanone Skeleton

“Sarcandrone A” is also a biflavonoid with a flavan-flavanone skeleton . Biflavonoids are a type of flavonoid, a class of compounds with antioxidant effects. Flavan-flavanones are a subclass of flavonoids that are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Pharmacokinetic Properties

The pharmacokinetic properties of “Sarcandrone A” suggest that it has good drug-like properties . Pharmacokinetics is the study of how an organism affects a drug, including the absorption, distribution, metabolism, and excretion of the drug .

Potential Therapeutic Applications

Given its potential inhibitory effects on SARS-CoV-2, its natural chalcone properties, and its biflavonoid structure, “Sarcandrone A” could have potential therapeutic applications. These could include treatments for inflammatory conditions, oxidative stress-related diseases, and potentially even cancer .

Future Research Directions

While “Sarcandrone A” shows promise in these areas, more research is needed to confirm these findings and explore other potential applications . Experimental studies are recommended to further investigate the pharmacokinetic properties and therapeutic potential of "Sarcandrone A" .

Propiedades

IUPAC Name |

1-[2,4-dihydroxy-3-(7-hydroxy-5,8-dimethoxy-2-phenyl-3,4-dihydro-2H-chromen-4-yl)-6-methoxyphenyl]-3-phenylprop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30O8/c1-38-26-18-24(36)32(40-3)33-29(26)21(16-25(41-33)20-12-8-5-9-13-20)28-23(35)17-27(39-2)30(31(28)37)22(34)15-14-19-10-6-4-7-11-19/h4-15,17-18,21,25,35-37H,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQIVIOAVUCHLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(CC(OC2=C(C(=C1)O)OC)C3=CC=CC=C3)C4=C(C(=C(C=C4O)OC)C(=O)C=CC5=CC=CC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does Sarcandrone A interact with its potential targets, the SARS-CoV-2 spike protein and human ACE2 enzyme, and what are the downstream effects of this interaction?

A: The research primarily employed molecular docking simulations to assess the binding affinity of Sarcandrone A to the spike protein and ACE2. [] The study suggests that Sarcandrone A exhibits a strong binding affinity to these targets, surpassing the binding energies observed for reference inhibitors like artemisinin, ribavirin, and lopinavir. [] While the precise mechanisms of interaction remain to be elucidated experimentally, strong binding to these targets could potentially interfere with viral attachment and entry into host cells, thus hindering SARS-CoV-2 infection. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-1-[(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B561832.png)

![N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B561838.png)